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Compound of Interest |

[2-(4-Fluorophenyl)ethyl](3-
Compound Name:

methylbutan-2-yl)amine
CAS No.: 1019551-70-2

Cat. No.: B1462499

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-(4-Fluorophenyl)ethylamine, a compound of significant interest in pharmaceutical and
chemical research. This document is intended for researchers, scientists, and drug
development professionals, offering not just data, but also insights into the experimental
choices and interpretation of the spectra.

Introduction

2-(4-Fluorophenyl)ethylamine, also known as 4-Fluorophenethylamine, is a versatile primary
amine with a fluorinated phenyl group.[1] This structural feature enhances its biological activity
and makes it a valuable building block in the synthesis of various pharmaceuticals, particularly
those targeting the central nervous system.[1] Its applications also extend to neurochemical
research, analytical chemistry as a reference standard, and in material science for polymer
formulations.[1] A thorough understanding of its spectroscopic signature is paramount for its
identification, quality control, and in elucidating its role in various chemical and biological
processes.
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This guide will delve into the mass spectrometry, nuclear magnetic resonance (*H and 13C
NMR), and infrared (IR) spectroscopy of 2-(4-Fluorophenyl)ethylamine. While publicly
available, complete datasets for this specific molecule are fragmented, this guide will provide a
detailed analysis based on its known structure and data from analogous compounds, offering a
robust framework for its characterization.

Chemical Structure

The structural formula of 2-(4-Fluorophenyl)ethylamine is CsHioFN, with a molecular weight of
139.17 g/mol .[2]

Caption: Chemical structure of 2-(4-Fluorophenyl)ethylamine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to elucidate its structure through
fragmentation analysis.

Predicted Mass Spectrum Data

The following table summarizes the predicted key ions in the electron ionization (El) mass
spectrum of 2-(4-Fluorophenyl)ethylamine.

mlz Predicted Fragment Interpretation
139 [CsH10FN]* Molecular ion (M+)
109 [C7HsF]* Loss of CH2NH:
96 [CeHsF]* Loss of C2H4NH2
30 [CH2NHz]* Benzylic cleavage

Interpretation of the Fragmentation Pattern

The fragmentation of 2-(4-Fluorophenyl)ethylamine under El conditions is expected to be
dominated by cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which is
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a characteristic fragmentation pathway for phenethylamines. This leads to the formation of a
stable tropylium-like cation or a benzyl cation.

- *CH2NH? )
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

The most significant fragmentation is the cleavage of the bond between the alpha and beta
carbons relative to the aromatic ring, resulting in the formation of the amine-containing
fragment [CH2NHz]* at m/z 30. This is often the base peak in the mass spectra of primary
amines. Another major fragmentation pathway involves the loss of the ethylamine side chain,
leading to a fluorotropylium or fluorobenzyl cation at m/z 109.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

o Sample Preparation: Dissolve a small amount of 2-(4-Fluorophenyl)ethylamine in a volatile
organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1
mg/mL.

e |nstrument Parameters:

o

lonization Mode: Electron lonization (El)

[¢]

Electron Energy: 70 eV

[¢]

Source Temperature: 200-250 °C

[e]

Mass Range: m/z 20-200

o

Scan Speed: 1000 amu/s
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o Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct
insertion probe or through a gas chromatograph (GC) for separation from any impurities.
Acquire the mass spectrum.

o Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the
fragmentation pattern with known fragmentation mechanisms for similar compounds to
confirm the structure.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

H NMR spectroscopy provides detailed information about the number of different types of
protons in a molecule, their chemical environments, and their connectivity.

Predicted *H NMR Data (500 MHz, CDCl5)

The following table outlines the predicted *H NMR chemical shifts, multiplicities, and coupling
constants for 2-(4-Fluorophenyl)ethylamine.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.15 dd 2H H-2, H-6 (aromatic)
~6.98 t 2H H-3, H-5 (aromatic)
~2.95 t 2H -CH2-N
~2.75 t 2H Ar-CHa-
~1.30 s (broad) 2H -NH:z

Interpretation of the 'H NMR Spectrum

The *H NMR spectrum of 2-(4-Fluorophenyl)ethylamine is expected to show distinct signals for
the aromatic and aliphatic protons.

e Aromatic Region (6 6.9-7.2 ppm): The para-substituted fluorophenyl group will give rise to
two sets of signals. The protons ortho to the fluorine (H-3 and H-5) will appear as a triplet
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due to coupling with the fluorine and the adjacent protons. The protons meta to the fluorine
(H-2 and H-6) will appear as a doublet of doublets due to coupling with the adjacent protons
and a smaller coupling to the fluorine.

 Aliphatic Region (6 2.7-3.0 ppm): The two methylene groups of the ethylamine side chain will
appear as two distinct triplets, each integrating to 2H. The triplet at a lower field (~2.95 ppm)
is assigned to the methylene group attached to the nitrogen atom, which is deshielded by the
electronegative nitrogen. The triplet at a higher field (~2.75 ppm) corresponds to the benzylic
methylene group.

e Amine Protons (& ~1.3 ppm): The two protons of the primary amine group will typically
appear as a broad singlet. The chemical shift of these protons can be variable and is
dependent on concentration and solvent.

Experimental Protocol: *H NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Fluorophenyl)ethylamine in
~0.6 mL of deuterated chloroform (CDCIs) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e Instrument Parameters (500 MHz NMR Spectrometer):

o Pulse Program: Standard single-pulse experiment (zg30).

o

Spectral Width: 12-15 ppm.

[¢]

Acquisition Time: 2-3 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Number of Scans: 16-64 (depending on sample concentration).

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum and baseline correct. Integrate the signals and reference the
spectrum to the TMS signal.
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13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the number of different types of carbon
atoms in a molecule and their chemical environments.

Predicted **C NMR Data (125 MHz, CDCI:s)

The following table presents the predicted 3C NMR chemical shifts for 2-(4-
Fluorophenyl)ethylamine.

Chemical Shift (6, ppm) Assignment
~161.5 (d, *JCF = 245 Hz) C-4 (aromatic)
~135.0 (d, 4JCF = 3 Hz) C-1 (aromatic)
~130.0 (d, 3JCF = 8 Hz) C-2, C-6 (aromatic)
~115.0 (d, 2JCF = 21 Hz) C-3, C-5 (aromatic)
~43.0 -CHz-N

~38.0 Ar-CHz-

Interpretation of the **C NMR Spectrum

The proton-decoupled 3C NMR spectrum of 2-(4-Fluorophenyl)ethylamine is expected to show
six distinct signals.

o Aromatic Region (& 115-162 ppm): The four different types of carbon atoms in the
fluorophenyl ring will give rise to four signals. The carbon atom directly bonded to the fluorine
(C-4) will show a large one-bond carbon-fluorine coupling constant (:JCF) and will appear at
the lowest field due to the high electronegativity of fluorine. The other aromatic carbons will
show smaller two-, three-, and four-bond couplings to the fluorine, which can be useful for
definitive assignments.

 Aliphatic Region (o 38-43 ppm): The two sp3-hybridized carbon atoms of the ethylamine side
chain will appear in the upfield region of the spectrum. The carbon atom attached to the
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nitrogen (-CHz-N) is expected to be at a slightly lower field (~43.0 ppm) compared to the
benzylic carbon (Ar-CHz-) at ~38.0 ppm.

Experimental Protocol: 2*C NMR Spectroscopy

o Sample Preparation: Prepare the sample as described for *H NMR spectroscopy. A higher
concentration (20-50 mg) may be required due to the lower natural abundance of 13C.

e Instrument Parameters (125 MHz NMR Spectrometer):

o Pulse Program: Standard proton-decoupled 3C experiment (zgpg30).

o

Spectral Width: 200-220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 512-2048 or more, depending on the sample concentration.

o Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
Phase and baseline correct the spectrum. Reference the spectrum to the CDCls solvent
signal (& 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Data

The following table lists the predicted characteristic IR absorption bands for 2-(4-
Fluorophenyl)ethylamine.
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Wavenumber (cm~?) Intensity Assignment

3380-3250 Medium, Broad N-H stretching (primary amine)
3050-3000 Medium C-H stretching (aromatic)
2950-2850 Medium C-H stretching (aliphatic)
1610, 1510, 1450 Strong C=C stretching (aromatic ring)
1600-1550 Medium N-H bending (primary amine)
1220 Strong C-F stretching

830 Strong C-H out-of-plane bending

(para-disubstituted)

Interpretation of the IR Spectrum

The IR spectrum of 2-(4-Fluorophenyl)ethylamine will display characteristic absorption bands
corresponding to its functional groups.

e N-H Vibrations: A broad absorption in the region of 3380-3250 cm~1 is indicative of the N-H
stretching vibrations of the primary amine group. The broadening is due to hydrogen
bonding. An N-H bending vibration is also expected around 1600-1550 cm~1.

e C-H Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm~1, while
aliphatic C-H stretching vibrations will be observed just below 3000 cm~1.

o Aromatic Ring Vibrations: Strong absorptions corresponding to the C=C stretching vibrations
of the aromatic ring are expected in the 1610-1450 cm~? region. A strong band around 830
cm~1is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene
ring.

e C-F Vibration: A strong absorption band around 1220 cm~1 is characteristic of the C-F
stretching vibration.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR Spectroscopy
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e Sample Preparation: Place a small drop of liquid 2-(4-Fluorophenyl)ethylamine directly onto
the ATR crystal.

e |nstrument Parameters:

o

Technique: Attenuated Total Reflectance (ATR).

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

o Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,
record the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Overall Spectroscopic Workflow

The comprehensive characterization of 2-(4-Fluorophenyl)ethylamine involves a logical
sequence of spectroscopic analyses.
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Spectroscopic Analysis Workflow
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Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 2-
(4-Fluorophenyl)ethylamine. Through a combined analysis of mass spectrometry, *H and 13C
NMR, and infrared spectroscopy, a complete structural elucidation and confirmation can be
achieved. The provided protocols offer a standardized approach for acquiring high-quality
spectral data, ensuring reproducibility and reliability in research and development settings. The
interpretation of the spectral features, grounded in fundamental principles of spectroscopy,
serves as a valuable resource for scientists working with this important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemimpex.com [chemimpex.com]
e 2. p-Fluorophenethylamine | CBH10FN | CID 4653 - PubChem [pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [Spectroscopic Data for 2-(4-Fluorophenyl)ethylamine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462499/docs#spectroscopic-data-for-2-4-
fluorophenyl-ethylamine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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